molecular formula C8H9NOS B14687701 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- CAS No. 35688-69-8

2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl-

Cat. No.: B14687701
CAS No.: 35688-69-8
M. Wt: 167.23 g/mol
InChI Key: DCRBRXKNXCPIIX-UHFFFAOYSA-N
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Description

2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is a heterocyclic compound that contains a pyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available pyridine derivatives.

    Functional Group Introduction: Various functional groups such as hydroxyl, methyl, and ethenyl groups are introduced through reactions like alkylation, hydroxylation, and vinylation.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processes: Small-scale production using batch reactors.

    Continuous Processes: Large-scale production using continuous flow reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-5-methyl-: Similar structure with a different position of the methyl group.

    2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-ethyl-: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2(1H)-Pyridinethione, 1-ethenyl-3-hydroxy-6-methyl- is unique due to its specific functional group arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

35688-69-8

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

1-ethenyl-3-hydroxy-6-methylpyridine-2-thione

InChI

InChI=1S/C8H9NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h3-5,10H,1H2,2H3

InChI Key

DCRBRXKNXCPIIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=S)N1C=C)O

Origin of Product

United States

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